Technical Whitepaper: (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-31-5)
Technical Whitepaper: (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-31-5)
Disclaimer: Publicly available scientific literature and patent databases lack specific technical data, including detailed experimental protocols and biological activity, for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-31-5). This guide has been constructed using information on structurally related pyrazole derivatives to provide a representative technical overview for researchers, scientists, and drug development professionals. The experimental protocols and biological data presented herein are based on analogous compounds and should be considered illustrative.
Introduction
Pyrazole-containing compounds are a prominent class of heterocyclic scaffolds in medicinal chemistry, renowned for their diverse and significant pharmacological activities. Members of this family have been successfully developed into drugs for a wide range of therapeutic applications. The substituted pyrazole acetic acid moiety, in particular, serves as a key pharmacophore in the design of novel therapeutic agents. This technical guide focuses on the chemical properties, a representative synthesis protocol, and potential biological relevance of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological assays.
| Property | Value | Source |
| CAS Number | 180741-31-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₆H₇ClN₂O₂ | Chemical Supplier Catalogs |
| Molecular Weight | 176.59 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | --- |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid is not available in the reviewed literature, a representative synthesis can be extrapolated from the preparation of structurally similar compounds, such as 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. A plausible synthetic route would likely involve the alkylation of a pre-formed 4-chloro-3-methyl-1H-pyrazole with a suitable two-carbon synthon bearing a carboxylic acid or a precursor group.
A generalized, multi-step synthesis workflow is depicted below.
Caption: A plausible multi-step synthetic workflow for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid.
Representative Experimental Protocol (Hypothetical)
Step 3: Synthesis of Ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate
To a solution of 4-chloro-3-methyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which ethyl bromoacetate (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Upon completion (monitored by TLC), the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 4: Synthesis of (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid
The purified ethyl (4-chloro-3-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (or another suitable base, 2.0-3.0 eq) is added, and the mixture is stirred at room temperature until the ester is fully consumed (monitored by TLC). The reaction mixture is then acidified with 1N HCl to pH 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the title compound.
Potential Biological Activity and Mechanism of Action
While no specific biological data for (4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid has been reported, the pyrazole scaffold is a well-established pharmacophore in a variety of enzyme inhibitors.[1] For instance, pyrazole derivatives have been investigated as inhibitors of bacterial peptide deformylase (PDF), an essential enzyme for bacterial survival, making it an attractive target for novel antibiotics.[2][3]
The general mechanism of action for such inhibitors often involves the coordination of the pyrazole nitrogen atoms and the carboxylate group of the acetic acid moiety to the metal cofactor in the enzyme's active site, along with other non-covalent interactions with surrounding amino acid residues.
Caption: A potential mechanism of action via enzyme inhibition.
Conclusion
(4-chloro-3-methyl-1H-pyrazol-1-yl)acetic acid represents a molecule of interest within the broader class of pharmacologically active pyrazole derivatives. Although specific data for this compound is limited, this guide provides a framework for its potential synthesis and biological evaluation based on established knowledge of related structures. Further research is warranted to elucidate the specific properties and therapeutic potential of this compound. Researchers and drug development professionals are encouraged to use the provided representative protocols and conceptual pathways as a starting point for their investigations into this and similar molecules.
References
- 1. Loyola eCommons - Undergraduate Research and Engagement Symposium: Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics [ecommons.luc.edu]
- 2. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
